molecular formula C16H28O4 B13423928 2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane

2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane

Katalognummer: B13423928
Molekulargewicht: 284.39 g/mol
InChI-Schlüssel: CWQUHTSSLXFYAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane is an organic compound with the molecular formula C16H28O4 It is characterized by the presence of two oxane (tetrahydropyran) rings connected through a pent-4-enyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane typically involves the reaction of oxane derivatives with pent-4-enyl intermediates. One common method involves the use of oxan-2-yloxymethyl chloride and pent-4-en-1-ol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the oxane rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with additional oxygen functionalities.

    Reduction: Reduction reactions can convert the double bond in the pent-4-enyl chain to a single bond, resulting in saturated derivatives.

    Substitution: The oxane rings can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions include various oxane derivatives with modified functional groups, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The oxane rings and the pent-4-enyl chain provide a unique structural framework that can bind to specific sites on target molecules, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Oxan-4-yl)pent-4-en-2-ol: Similar structure with a hydroxyl group on the pent-4-enyl chain.

    2-[2-[(Z)-pent-2-enyl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclopentyl]acetic acid: Contains additional hydroxyl groups and a cyclopentyl ring.

Uniqueness

2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane is unique due to its specific arrangement of oxane rings and the pent-4-enyl chain, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H28O4

Molekulargewicht

284.39 g/mol

IUPAC-Name

2-[2-(oxan-2-yloxymethyl)pent-4-enoxy]oxane

InChI

InChI=1S/C16H28O4/c1-2-7-14(12-19-15-8-3-5-10-17-15)13-20-16-9-4-6-11-18-16/h2,14-16H,1,3-13H2

InChI-Schlüssel

CWQUHTSSLXFYAY-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(COC1CCCCO1)COC2CCCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.